Variotin

Description

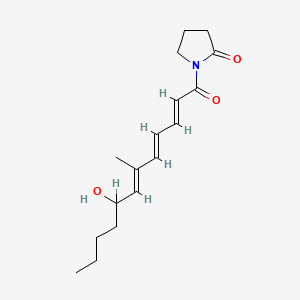

Variotin is an antifungal antibiotic initially isolated from the soil-derived fungus Paecilomyces varioti Bainier var. antibioticus (syn. Vengicide) . Chemically, it is characterized as a colorless oily compound with an ester-like odor and a molecular formula of C₆₇.₃₅H₈.₅₈N₄.₁₆ . Structurally, this compound consists of a γ-lactam ring (2-pyrrolidone) linked to a polyunsaturated trienoic acid chain, synthesized via head-to-tail condensation of six acetic acid units and a methyl group derived from L-methionine . Biosynthetically, glutamic acid serves as a precursor for its γ-aminobutyric acid moiety . Clinically, this compound has demonstrated efficacy against dermatophytes such as Trichophyton rubrum, with trials reporting high cure rates in superficial fungal infections .

Properties

CAS No. |

51744-78-6 |

|---|---|

Molecular Formula |

C17H25NO3 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

1-[(2E,4E,6E)-8-hydroxy-6-methyldodeca-2,4,6-trienoyl]pyrrolidin-2-one |

InChI |

InChI=1S/C17H25NO3/c1-3-4-9-15(19)13-14(2)8-5-6-10-16(20)18-12-7-11-17(18)21/h5-6,8,10,13,15,19H,3-4,7,9,11-12H2,1-2H3/b8-5+,10-6+,14-13+ |

InChI Key |

ZYPGADGCNXOUJP-YLVBRBDGSA-N |

SMILES |

CCCCC(C=C(C)C=CC=CC(=O)N1CCCC1=O)O |

Isomeric SMILES |

CCCCC(/C=C(\C)/C=C/C=C/C(=O)N1CCCC1=O)O |

Canonical SMILES |

CCCCC(C=C(C)C=CC=CC(=O)N1CCCC1=O)O |

Other CAS No. |

19504-77-9 |

Synonyms |

pecilocin Variotin |

Origin of Product |

United States |

Comparison with Similar Compounds

(R)-Formosusin A

Isolated from Aspergillus candidus, (R)-formosusin A is a cis-olefin analog of (R)-variotin, sharing a lactam core but differing in the configuration of the unsaturated side chain . While its antifungal activity is inferred from structural similarity to Variotin, specific efficacy data remain underexplored.

This compound B

A derivative from the deep-sea fungus Aspergillus unguis, this compound B (C₂₀H₂₇NO₂) features a monocyclic γ-lactam ring and a C-16 polyunsaturated fatty acid side chain. Unlike this compound, it exhibits moderate anti-inflammatory activity (IC₅₀ = 20.0 µM) rather than antifungal properties, highlighting structural modulation’s impact on bioactivity .

Functional Analogs

Tolnaftate

A synthetic thiocarbamate (C₁₉H₁₇NOS₂), Tolnaftate shares this compound’s antifungal function but operates via a distinct mechanism, inhibiting fungal squalene epoxidase. Clinical trials comparing this compound and Tolnaftate showed comparable efficacy against T. rubrum, though this compound required shorter treatment durations .

Sphaeropsidin A

Though structurally unrelated (a pimarane diterpene), sphaeropsidin A from Aspergillus candidus mirrors this compound’s antifungal potency, inhibiting plant pathogens like Phytophthora infestans at low concentrations (MIC < 10 µg/mL) .

Source Diversity

This compound is primarily produced by Paecilomyces spp. (e.g., P. formosus, P. varioti), while analogs like this compound B and (R)-formosusin A derive from Aspergillus spp., suggesting convergent evolution in antifungal metabolite biosynthesis across genera .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Research Findings and Clinical Insights

- Antifungal Mechanism : this compound disrupts fungal cell membranes via interactions with ergosterol, a mode distinct from Tolnaftate’s enzyme inhibition .

- Clinical Trials : A 1967 study on bilateral T. rubrum infections found this compound achieved mycological cure in 85% of cases within 14 days, outperforming Tolnaftate’s 80% cure rate over 21 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.